molecular formula C36H28N6O10 B12299360 [5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate

[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate

Cat. No.: B12299360
M. Wt: 704.6 g/mol
InChI Key: ZLNMZWDQJJAEAM-UHFFFAOYSA-N
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Description

[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate is a complex organic compound that features multiple pyridine rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyridine derivatives, followed by esterification and amide formation reactions. Common reagents used in these steps include pyridine-3-carboxylic acid, alcohols, and amines, along with catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions may occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands, contributing to the development of new pharmaceuticals.

Medicine

The compound or its derivatives could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents, due to their ability to interact with specific biological targets.

Industry

In industrial applications, the compound may be used in the development of advanced materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action for [5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    [5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-2-carboxylate: A similar compound with a different position of the carboxylate group.

    [5-(Pyridine-2-carbonylamino)-3,4,6-tris(pyridine-2-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate: Another variant with different positions of the carbonyl groups.

Uniqueness

The uniqueness of [5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate lies in its specific arrangement of pyridine rings and ester functionalities, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C36H28N6O10

Molecular Weight

704.6 g/mol

IUPAC Name

[5-(pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C36H28N6O10/c43-31(22-6-1-11-37-16-22)42-28-30(51-34(46)25-9-4-14-40-19-25)29(50-33(45)24-8-3-13-39-18-24)27(21-48-32(44)23-7-2-12-38-17-23)49-36(28)52-35(47)26-10-5-15-41-20-26/h1-20,27-30,36H,21H2,(H,42,43)

InChI Key

ZLNMZWDQJJAEAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6

Origin of Product

United States

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